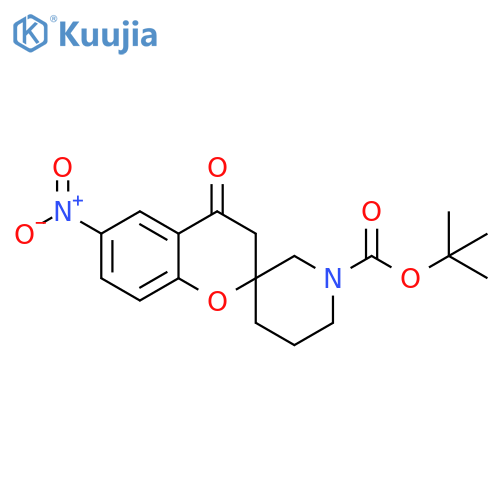

Cas no 2059972-04-0 (tert-butyl 6-nitro-4-oxo-3,4-dihydrospiro1-benzopyran-2,3'-piperidine-1'-carboxylate)

tert-butyl 6-nitro-4-oxo-3,4-dihydrospiro1-benzopyran-2,3'-piperidine-1'-carboxylate 化学的及び物理的性質

名前と識別子

-

- Spiro[2H-1-benzopyran-2,3'-piperidine]-1'-carboxylic acid, 3,4-dihydro-6-nitro-4-oxo-, 1,1-dimethylethyl ester

- tert-butyl 6-nitro-4-oxo-3,4-dihydrospiro1-benzopyran-2,3'-piperidine-1'-carboxylate

-

- MDL: MFCD30499692

- インチ: 1S/C18H22N2O6/c1-17(2,3)26-16(22)19-8-4-7-18(11-19)10-14(21)13-9-12(20(23)24)5-6-15(13)25-18/h5-6,9H,4,7-8,10-11H2,1-3H3

- InChIKey: DSPBPZCPWOBHFN-UHFFFAOYSA-N

- ほほえんだ: C12(CCCN(C(OC(C)(C)C)=O)C1)OC1=CC=C([N+]([O-])=O)C=C1C(=O)C2

tert-butyl 6-nitro-4-oxo-3,4-dihydrospiro1-benzopyran-2,3'-piperidine-1'-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-338225-5.0g |

tert-butyl 6-nitro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]-1'-carboxylate |

2059972-04-0 | 5.0g |

$3189.0 | 2023-02-23 | ||

| Enamine | EN300-338225-10.0g |

tert-butyl 6-nitro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]-1'-carboxylate |

2059972-04-0 | 10.0g |

$4729.0 | 2023-02-23 | ||

| Enamine | EN300-338225-0.1g |

tert-butyl 6-nitro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]-1'-carboxylate |

2059972-04-0 | 0.1g |

$968.0 | 2023-09-03 | ||

| Enamine | EN300-338225-2.5g |

tert-butyl 6-nitro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]-1'-carboxylate |

2059972-04-0 | 2.5g |

$2155.0 | 2023-09-03 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01054765-1g |

tert-Butyl 6-nitro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]-1'-carboxylate |

2059972-04-0 | 95% | 1g |

¥5481.0 | 2023-03-11 | |

| Enamine | EN300-338225-0.05g |

tert-butyl 6-nitro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]-1'-carboxylate |

2059972-04-0 | 0.05g |

$924.0 | 2023-09-03 | ||

| Enamine | EN300-338225-0.5g |

tert-butyl 6-nitro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]-1'-carboxylate |

2059972-04-0 | 0.5g |

$1056.0 | 2023-09-03 | ||

| Enamine | EN300-338225-5g |

tert-butyl 6-nitro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]-1'-carboxylate |

2059972-04-0 | 5g |

$3189.0 | 2023-09-03 | ||

| Enamine | EN300-338225-10g |

tert-butyl 6-nitro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]-1'-carboxylate |

2059972-04-0 | 10g |

$4729.0 | 2023-09-03 | ||

| Enamine | EN300-338225-1.0g |

tert-butyl 6-nitro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]-1'-carboxylate |

2059972-04-0 | 1g |

$0.0 | 2023-06-07 |

tert-butyl 6-nitro-4-oxo-3,4-dihydrospiro1-benzopyran-2,3'-piperidine-1'-carboxylate 関連文献

-

J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058

-

Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577

-

Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599

-

Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596

-

Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976

-

Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014

-

Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124

tert-butyl 6-nitro-4-oxo-3,4-dihydrospiro1-benzopyran-2,3'-piperidine-1'-carboxylateに関する追加情報

tert-butyl 6-nitro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]-1'-carboxylate: A Comprehensive Overview

The compound tert-butyl 6-nitro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]-1'-carboxylate, identified by the CAS number 2059972-04-0, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of spiro compounds, which are characterized by the presence of two rings joined by a single atom, in this case, a piperidine ring fused to a benzopyran system. The presence of the tert-butyl group and the nitro substituent adds unique electronic and steric properties to the molecule, making it a subject of interest in both academic and industrial research.

Recent studies have highlighted the importance of spiro compounds in drug design due to their ability to modulate pharmacokinetic properties and enhance bioavailability. The tert-butyl substituent in this compound is particularly noteworthy as it contributes to the molecule's lipophilicity, which is crucial for membrane permeability and drug delivery. Additionally, the nitro group introduces electron-withdrawing effects, which can influence the reactivity and selectivity of the compound in various chemical reactions.

The synthesis of tert-butyl 6-nitro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]-1'-carboxylate involves a multi-step process that typically begins with the preparation of the benzopyran derivative. This is followed by nitration to introduce the nitro group at the desired position. The final step involves cyclization to form the spiro structure with piperidine. The optimization of these steps has been a focus of recent research to improve yield and purity.

In terms of applications, this compound has shown promise in several areas. In medicinal chemistry, it has been explored as a potential lead compound for anti-inflammatory and anti-cancer agents due to its ability to inhibit specific enzymes involved in these pathways. For instance, studies have demonstrated its potential as an inhibitor of cyclooxygenase (COX) enzymes, which are key players in inflammation.

Beyond its pharmacological applications, this compound has also found use in materials science. Its unique structure makes it a candidate for use in organic electronics, particularly in applications requiring semiconducting materials. Recent advancements in this field have leveraged spiro compounds like this one to develop more efficient organic light-emitting diodes (OLEDs) and photovoltaic devices.

The study of tert-butyl 6-nitro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]-1'-carboxylate has also contributed significantly to our understanding of spiro compounds' electronic properties. Advanced computational methods have been employed to model its electronic structure and predict its reactivity under various conditions. These insights have been instrumental in guiding further synthetic efforts and application development.

In conclusion, tert-butyl 6-nitro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]-1'-carboxylate, with its unique structural features and versatile functional groups, continues to be a focal point in both fundamental and applied research. Its potential applications span across multiple disciplines, making it an important compound to watch as research progresses.

2059972-04-0 (tert-butyl 6-nitro-4-oxo-3,4-dihydrospiro1-benzopyran-2,3'-piperidine-1'-carboxylate) 関連製品

- 2137493-54-8(3-[(Cyclopropylmethyl)amino]piperidin-4-ol)

- 1251547-33-7(N-5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-ylpyrazine-2-carboxamide)

- 2060057-06-7(3-Pyridinecarboxaldehyde, 2-[(4-bromophenyl)methyl]-)

- 2680777-64-2(tert-butyl N-dicyano(methyl)methylcarbamate)

- 1704741-11-6(AZ-PFKFB3-67)

- 898656-66-1(4-(4-acetylpiperazin-1-yl)sulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide)

- 2228707-78-4(methyl 5-1-(aminomethyl)cyclopropylthiophene-2-carboxylate)

- 2034503-53-0(5-fluoro-2-methoxy-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide)

- 2418729-51-6((3-Ethynyl-5-iodo-2-methylphenyl)methanethiol)

- 866345-77-9(5-amino-1-{(3,4-dimethylphenyl)carbamoylmethyl}-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide)